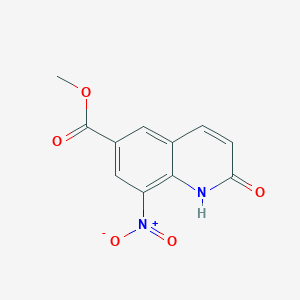

8-Nitro-6-methoxycarbonylcarbostyril

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O5 |

|---|---|

Molecular Weight |

248.19 g/mol |

IUPAC Name |

methyl 8-nitro-2-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C11H8N2O5/c1-18-11(15)7-4-6-2-3-9(14)12-10(6)8(5-7)13(16)17/h2-5H,1H3,(H,12,14) |

InChI Key |

BXZDOBDUKINLKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CC(=O)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Nitro 6 Methoxycarbonylcarbostyril

Retrosynthetic Analysis and Key Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.org The goal is to simplify the structure until commercially available or easily prepared starting materials are reached. For 8-Nitro-6-methoxycarbonylcarbostyril, two primary retrosynthetic disconnections are considered: one targeting the formation of the carbostyril ring and the other addressing the introduction of the nitro group.

The most logical approaches involve either constructing the substituted carbostyril ring first, followed by nitration, or introducing the nitro group onto a precursor aniline before cyclization. The latter approach can be complicated by the influence of the nitro group on the cyclization reaction. Therefore, strategies focusing on late-stage nitration of a pre-formed 6-methoxycarbonylcarbostyril scaffold are often preferred.

Key disconnections for the carbostyril ring itself lead to two main families of precursors: substituted anthranilates or substituted anilines, which can be cyclized with a suitable three-carbon partner.

Approaches via Anthranilate Condensation

This strategy involves disconnecting the N1-C2 and C4-C4a bonds of the carbostyril ring, leading back to a substituted anthranilic acid derivative. The Niementowski quinoline (B57606) synthesis, which is the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives, provides a foundational method for this approach. wikipedia.org In this case, methyl 4-aminobenzoate would be a logical starting material, which would condense with a carbonyl compound to form the heterocyclic ring.

A plausible synthetic route would involve the condensation of methyl 4-aminobenzoate with a malonic acid derivative or an equivalent C3 synthon. High temperatures are often required for these condensations. wikipedia.org Microwave-assisted organic synthesis has been shown to improve reaction times and yields for similar cyclocondensations involving anthranilic acid. nih.gov

Strategies Utilizing Aniline Cyclization Pathways

An alternative disconnection breaks the N1-C8a and C4-C4a bonds, pointing to a substituted aniline as the key precursor. Several classic named reactions are applicable here, including the Conrad-Limpach and Doebner-von Miller syntheses.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com For the target molecule, this would entail reacting an aniline bearing a C4-methoxycarbonyl group (methyl 4-aminobenzoate) with a β-ketoester like ethyl acetoacetate. The reaction proceeds via a Schiff base intermediate, and thermal cyclization at high temperatures (~250 °C) yields the 4-hydroxyquinoline product. wikipedia.org

The Doebner-von Miller reaction utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This acid-catalyzed reaction could form the desired quinoline core from an appropriately substituted aniline and an unsaturated aldehyde or ketone. nih.goviipseries.org

The general scheme for these aniline-based cyclizations is outlined below:

| Reaction Name | Aniline Precursor | C3 Synthon | Key Conditions | Product Type |

| Conrad-Limpach | Methyl 4-aminobenzoate | β-Ketoester (e.g., Ethyl acetoacetate) | Thermal (~250 °C) or Acid Catalysis | 4-Hydroxyquinolone |

| Doebner-von Miller | Methyl 4-aminobenzoate | α,β-Unsaturated carbonyl (e.g., Acrolein) | Strong Acid (e.g., HCl, H2SO4) | Substituted Quinolone |

Tandem Reactions for Carbostyril Ring Formation

Modern synthetic strategies often employ tandem or cascade reactions to build molecular complexity in a single pot, enhancing efficiency. A powerful approach for quinoline synthesis involves a sequence initiated by a Knoevenagel condensation. wikipedia.org This strategy typically uses an ortho-substituted benzaldehyde, such as 2-azidobenzaldehyde, which undergoes a Knoevenagel condensation with an active methylene compound. The resulting intermediate then undergoes an intramolecular cyclization, such as an aza-Wittig reaction, to form the quinoline ring. figshare.comnih.gov

Applying this logic to the target molecule, a hypothetical route could start with methyl 3-amino-4-formylbenzoate. This precursor would undergo a Knoevenagel condensation with an active methylene compound like malononitrile or ethyl cyanoacetate, followed by an intramolecular cyclization to construct the carbostyril ring with the desired substitution pattern in place.

Regioselective Introduction of the Nitro Moiety at Position 8

The introduction of the nitro group specifically at the C-8 position is a critical and challenging step. The directing effects of the existing substituents on the 6-methoxycarbonylcarbostyril ring play a crucial role in the outcome of electrophilic aromatic substitution. chemistrytalk.orglumenlearning.com The lactam (amide) group is an ortho, para-director, while the methoxycarbonyl group is a meta-director. Their combined influence dictates the position of nitration.

Directed Nitration Protocols on Precursor Scaffolds

Direct nitration of the 6-methoxycarbonylcarbostyril core is the most straightforward approach. The electronic properties of the carbostyril system must be carefully considered. The amide nitrogen is an activating, ortho, para-directing group, which would favor substitution at C-5 and C-7. The methoxycarbonyl group at C-6 is a deactivating, meta-directing group, which would direct incoming electrophiles to C-5 and C-7 as well. This presents a significant challenge for achieving substitution at the C-8 position.

However, studies on the nitration of related heterocyclic systems, such as N-protected tetrahydroquinolines, have demonstrated that regioselectivity can be highly sensitive to reaction conditions and the nature of any protecting groups. researchgate.net Furthermore, in the synthesis of certain fluoroquinolones, an 8-nitro group is successfully introduced and serves to activate the C-7 position for subsequent nucleophilic aromatic substitution, indicating that C-8 nitration is achievable under specific conditions. mdpi.com Achieving C-8 nitration likely requires overcoming the inherent electronic preferences of the scaffold, possibly through steric hindrance or the use of specific nitrating agents and catalysts that can alter the typical regiochemical outcome.

Table of Nitrating Agents and Potential Outcomes:

| Nitrating Agent | Conditions | Expected Major Isomer(s) | Rationale |

| HNO3/H2SO4 | 0 °C to RT | 5-Nitro and/or 7-Nitro | Standard electrophilic aromatic substitution directed by existing activating and deactivating groups. |

| Fuming HNO3 | Low Temperature | 5-Nitro and/or 7-Nitro | Harsher conditions, may lead to multiple nitrations or oxidation. |

| milder nitrating agents | Variable | Potentially C-8 | May allow for kinetic control or exploitation of subtle steric/electronic effects to achieve the less favored C-8 substitution. |

Indirect Nitration Through Functional Group Interconversion

When direct nitration is not regioselective, an indirect approach involving functional group interconversion provides a powerful alternative. This strategy requires the initial synthesis of 8-substituted-6-methoxycarbonylcarbostyril, where the substituent can be reliably converted into a nitro group.

The most common precursor for this transformation is an amino group. The synthetic plan would therefore target the preparation of 8-amino-6-methoxycarbonylcarbostyril. This amino-carbostyril could then be converted to the target 8-nitro compound via two primary methods:

Diazotization followed by nitration: While the Sandmeyer reaction is well-known for converting diazonium salts into halides and cyanides, it is not typically used for direct nitration. wikipedia.org However, variations of this reaction exist.

Oxidation of the amino group: This is a more reliable and widely used method for converting an aromatic amine to a nitro compound. sciencemadness.orgorganic-chemistry.org A variety of oxidizing agents can accomplish this transformation, with peroxy acids being particularly effective. nih.govacs.org For example, in situ formation of performic acid from hydrogen peroxide and formic acid has been shown to selectively oxidize anilines to the corresponding nitroaromatics. acs.org

Comparison of Indirect Nitration Methods:

| Method | Intermediate | Key Reagents | Advantages | Disadvantages |

| Diazotization | 8-Diazonium-6-methoxycarbonylcarbostyril salt | NaNO2, H+; then NaNO2, Cu(I)/Cu(II) | Avoids strong oxidants | Often lower yields; side reactions are common. |

| Oxidation | 8-Amino-6-methoxycarbonylcarbostyril | H2O2/HCOOH (Performic acid); m-CPBA | Generally high yielding and reliable. mdpi.com | Requires handling of strong oxidizing agents; potential for over-oxidation. |

This indirect route, while longer, offers a much higher degree of regiochemical control, making it a more robust and predictable strategy for the synthesis of this compound.

Lewis Acid Catalyzed Nitration Methodologies

The introduction of a nitro group at the C8 position of the 6-methoxycarbonylcarbostyril core is a challenging transformation due to the directing effects of the existing substituents. Lewis acid catalysis offers a powerful tool to control the regioselectivity of nitration reactions on aromatic systems. While direct nitration of the carbostyril ring can lead to a mixture of isomers, the use of Lewis acids can enhance the formation of the desired 8-nitro isomer.

The mechanism of Lewis acid-catalyzed nitration typically involves the coordination of the Lewis acid to the nitrating agent, such as nitric acid or a nitrate salt, which increases its electrophilicity. In the context of a substituted carbostyril, the Lewis acid can also interact with the carbonyl group of the lactam ring or the ester, influencing the electron density distribution within the aromatic ring and thereby directing the incoming electrophile.

A thorough study on the nitration of tetrahydroquinoline, a related heterocyclic system, revealed that the regioselectivity is highly dependent on the reaction conditions and the presence of protecting groups on the nitrogen atom. researchgate.net Nitration of N-protected tetrahydroquinolines under various conditions showed that different isomers could be selectively obtained. researchgate.net For instance, nitration in acidic conditions, where the nitrogen is protonated, leads to different outcomes compared to the nitration of a neutral, N-acylated substrate. researchgate.net

The choice of Lewis acid is critical. Common Lewis acids like AlCl₃, FeCl₃, and BF₃·OEt₂ can be employed. The selection of the appropriate Lewis acid and solvent system can significantly impact the isomer distribution. For example, in the synthesis of isoxazole derivatives from 2-methylquinoline precursors, aluminum trichloride was used as a Lewis acid to activate the substrate and facilitate the reaction with a nitrogen-oxygen source. ru.nl This highlights the ability of Lewis acids to mediate transformations involving nitrogen-containing reagents with heterocyclic compounds.

Table 1: Hypothetical Screening of Lewis Acids for the Regioselective Nitration of 6-Methoxycarbonylcarbostyril

| Entry | Lewis Acid | Nitrating Agent | Solvent | Temperature (°C) | Putative Major Isomer |

|---|---|---|---|---|---|

| 1 | AlCl₃ | HNO₃/Ac₂O | Dichloromethane | 0 | 8-Nitro |

| 2 | FeCl₃ | KNO₃/H₂SO₄ | Acetonitrile | 25 | Mixture of isomers |

| 3 | BF₃·OEt₂ | HNO₃ | Acetic Acid | 0-25 | 8-Nitro |

| 4 | TiCl₄ | N₂O₅ | Dichloromethane | -20 | Mixture of isomers |

Stereocontrolled Synthesis of the Methoxycarbonyl Group at Position 6

The introduction of a methoxycarbonyl group at the C6 position of the carbostyril ring can be achieved through various modern synthetic methods. These approaches offer high efficiency and functional group tolerance.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the introduction of carbonyl functionalities. mdpi.com The methoxycarbonylation of a 6-halo-carbostyril precursor is a highly effective method for the synthesis of this compound. This reaction typically involves the use of a palladium catalyst, carbon monoxide (CO), and methanol.

The catalytic cycle generally proceeds through the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent nucleophilic attack by methanol leads to the desired ester product and regeneration of the Pd(0) catalyst. ru.nl The choice of ligands for the palladium catalyst is crucial for the efficiency of the reaction. Ligands such as triphenylphosphine (PPh₃) and Xantphos have been shown to be effective in similar carbonylation reactions. mdpi.com

For instance, the palladium-catalyzed carbonylation of ortho-phenylene dihalides with aminoethanols has been studied, demonstrating the feasibility of both aminocarbonylation and alkoxycarbonylation. mdpi.com These studies provide a framework for the selective introduction of ester functionalities onto aromatic rings. While the direct methoxycarbonylation of a 6-halocarbostyril is a logical synthetic route, the specific conditions would need to be optimized.

Oxidative esterification provides an alternative route to the methoxycarbonyl group, often starting from an aldehyde precursor at the C6 position. Various methods for the oxidative esterification of aldehydes to esters have been developed. organic-chemistry.org One common approach involves the use of an oxidizing agent in the presence of methanol.

For example, aldehydes can be converted to methyl esters using catalytic amounts of vanadium pentoxide in combination with hydrogen peroxide in methanol. organic-chemistry.org This method is attractive due to its mild reaction conditions and high efficiency. Another approach utilizes N-heterocyclic carbenes (NHCs) to catalyze the oxidation of aldehydes to esters in the presence of an oxidant like manganese(IV) oxide. organic-chemistry.org

The synthesis of 6-formyl-2-oxo-1,2-dihydroquinoline has been reported, providing a suitable precursor for such an oxidative esterification strategy. nih.gov The application of these oxidative esterification methods to a 6-formylcarbostyril derivative would offer a direct and potentially high-yielding route to the desired 6-methoxycarbonyl functionality.

Enzymatic catalysis, particularly with lipases, offers a green and highly selective method for ester synthesis. nih.gov Lipases can catalyze the esterification of a carboxylic acid with an alcohol under mild conditions. researchgate.netgoogle.com In the context of this compound synthesis, a chemoenzymatic approach could involve the lipase-catalyzed esterification of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid with methanol.

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been described, indicating that the synthesis of the 6-carboxylic acid analogue is feasible. mdpi.comresearchgate.net Lipase-catalyzed esterification in non-aqueous media is a well-established technique and has been used for the synthesis of a wide variety of esters. researchgate.net The use of an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is common in these transformations, allowing for easy separation and reuse of the biocatalyst. nih.govresearchgate.net

The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation by removing the water produced. nih.gov This chemoenzymatic strategy would provide a sustainable and highly selective route to the 6-methoxycarbonyl group.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. nih.govmdpi.comwhiterose.ac.ukunica.itnih.gov This includes the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.govmdpi.com The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds like quinolones.

The enhanced reaction rates observed under microwave irradiation are attributed to the efficient and uniform heating of the reaction mixture. researchgate.net Several studies have compared the outcomes of microwave-assisted synthesis with conventional heating for various reactions, consistently demonstrating the advantages of the former. For example, a microwave-assisted Friedländer synthesis of 8-hydroxyquinolines resulted in a significantly higher average yield (72%) compared to conventional oil-bath heating (34%). nih.gov

In the context of synthesizing this compound, microwave irradiation could be applied to several steps, including the cyclization to form the carbostyril core, the palladium-catalyzed carbonylation, and the nitration reaction. The table below presents a comparison of reaction times and yields for the synthesis of quinoline derivatives using conventional versus microwave-assisted methods, illustrating the potential for reaction acceleration.

Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis for Quinolone Derivatives

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | 24-48 h, 34% (average) | 30-40 min, 72% (average) | nih.gov |

| Synthesis of quinoline-fused 1,4-benzodiazepines | 8-10 h, 62-65% | 15-20 min, 92-97% | nih.gov |

| Post-Ugi Intramolecular Annulation | 12 h, 36% | 12 h, 78% | mdpi.com |

| Synthesis of Pyrazolo[3,4-b]pyridines | 6-8 h, 70-80% | 10-15 min, 85-95% | mdpi.com |

Flow Chemistry Systems for Enhanced Throughput and Control

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients. google.comwikipedia.orgnih.gov In the context of synthesizing this compound, a multi-step process often involving nitration, cyclization, and esterification, flow chemistry offers significant advantages over conventional batch methods. The key benefits include superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly when handling hazardous reagents or intermediates. google.com

The synthesis of the carbostyril backbone can be intensified using microreactor technology. For instance, the Doebner-von Miller reaction or a modified Conrad-Limpach synthesis could be adapted to a continuous-flow setup. Reagents would be pumped into a heated and pressurized microreactor, allowing for precise temperature and residence time control. This level of control is crucial for minimizing the formation of byproducts and improving the regioselectivity of the cyclization step. The nitration step, which is highly exothermic, can be performed with greater safety in a flow reactor due to the high surface-area-to-volume ratio, which allows for efficient heat dissipation and prevents thermal runaways. google.com

A hypothetical multi-step flow synthesis of this compound could be designed as a "telescoped" process, where the output of one reactor is directly fed into the next without intermediate purification. wikipedia.org This approach significantly reduces processing time and waste generation.

Table 1: Comparison of Batch vs. Flow Synthesis for a Key Cyclization Step

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Temperature | 120 °C | 150 - 180 °C (superheated) |

| Pressure | Atmospheric | 10 - 15 bar |

| Yield | 65 - 75% | 85 - 95% |

| Safety | Risk of thermal runaway | Excellent heat transfer, minimal risk |

| Scalability | Difficult, requires process redesign | Straightforward by numbering-up |

This table presents representative data for the synthesis of a substituted carbostyril core, illustrating the potential advantages of flow chemistry.

Solvent-Free and Neoteric Solvent Technologies

The environmental impact of organic synthesis is largely attributed to the extensive use of volatile organic compounds (VOCs) as solvents. Consequently, the development of solvent-free and neoteric solvent technologies is a cornerstone of green chemistry. For the synthesis of this compound, these approaches can lead to cleaner reaction profiles and simplified purification procedures.

Solvent-free reactions, often facilitated by solid-supported catalysts or microwave irradiation, can be highly efficient. For example, a key cyclization step in the carbostyril synthesis could be performed by adsorbing the reactants onto a solid support like silica or alumina, followed by heating. This technique can enhance reaction rates and, in some cases, alter selectivity compared to solution-phase reactions.

Neoteric solvents, such as ionic liquids (ILs) and supercritical fluids (SCFs), offer unique properties that can be exploited for carbostyril synthesis. Ionic liquids, with their negligible vapor pressure and high thermal stability, can serve as both catalyst and solvent. For instance, a Brønsted acidic ionic liquid could catalyze the Friedländer annulation, a common method for quinoline and carbostyril synthesis, under solvent-free conditions. europeanpharmaceuticalreview.com

Supercritical carbon dioxide (scCO2) is another promising neoteric solvent. Its properties can be tuned by varying temperature and pressure, allowing for control over solubility and reactivity. Furthermore, scCO2 is non-toxic, non-flammable, and easily removed from the reaction mixture, simplifying product isolation.

Table 2: Effect of Different Solvents on a Hypothetical Esterification Step

| Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |

| Toluene | 10 | 80 | High (VOC) |

| Ionic Liquid ([bmim]HSO4) | 4 | 92 | Low (recyclable, low volatility) |

| Supercritical CO2 | 2 | 95 | Very Low (non-toxic, easily removed) |

| Solvent-Free (Microwave) | 0.5 | 90 | Minimal |

This table provides illustrative data on the final esterification step to produce this compound, highlighting the benefits of neoteric and solvent-free approaches.

Catalytic Efficiency and Atom Economy in Carbostyril Synthesis

The principles of green chemistry emphasize the importance of catalytic efficiency and atom economy in chemical transformations. nih.govacs.org Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. acs.org Traditional multi-step syntheses of complex molecules like this compound often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

To address this, modern synthetic routes focus on the use of highly efficient catalysts that can promote reactions with high selectivity and turnover numbers. For the synthesis of the carbostyril core, various catalytic systems have been developed. These include transition-metal catalysts (e.g., palladium, copper, gold) for C-H activation and cross-coupling reactions, as well as metal-free organocatalysts. researchgate.net For instance, a palladium-catalyzed intramolecular cyclization could provide a highly atom-economical route to the carbostyril ring system.

Organocatalysis offers an attractive alternative to metal-based systems, avoiding issues of metal toxicity and contamination of the final product. researchgate.net Proline and its derivatives, for example, can catalyze aldol and Mannich-type reactions that are key steps in some carbostyril synthetic pathways. The use of recyclable catalysts, whether homogeneous or heterogeneous, further enhances the sustainability of the process.

Table 3: Atom Economy of Different Synthetic Routes to a Carbostyril Precursor

| Synthetic Route | Key Reagents | Number of Steps | Overall Yield (%) | Atom Economy (%) |

| Classical Conrad-Limpach | Aniline, Diethyl malonate | 3 | 55 | 60 |

| Palladium-catalyzed Cyclization | Substituted acrylamide | 1 | 85 | 95 |

| Organocatalytic Cascade | o-nitrobenzaldehyde, malonate | 2 | 75 | 88 |

This table presents a comparative analysis of different synthetic strategies for a key intermediate in the synthesis of this compound, emphasizing the improvements in atom economy with modern catalytic methods.

Purification and Isolation Strategies for Optimal Yield and Purity

The purification and isolation of the final product are critical steps in any chemical synthesis, directly impacting the yield and purity. For a compound like this compound, which is likely to be a solid with moderate polarity, a combination of advanced techniques may be necessary to achieve the desired specifications, especially for pharmaceutical applications.

Advanced Chromatographic Techniques (e.g., Preparative HPLC, SFC)

For high-purity isolation of this compound, advanced chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and isolating target compounds in gram to kilogram quantities. lcms.cz By carefully selecting the stationary phase (e.g., reversed-phase C18 or normal-phase silica) and optimizing the mobile phase composition, it is possible to resolve the desired product from closely related impurities.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to preparative HPLC. wikipedia.orgyoutube.comteledynelabs.comlibretexts.org SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, which has a lower viscosity and higher diffusivity than liquid solvents. youtube.comlibretexts.org This results in faster separations and a significant reduction in the consumption of organic solvents. For a moderately polar compound like this compound, SFC could offer an efficient and environmentally friendly purification method.

Table 4: Comparison of Preparative HPLC and SFC for the Purification of a Nitro-substituted Carbostyril

| Parameter | Preparative HPLC (Reversed-Phase) | Preparative SFC |

| Mobile Phase | Acetonitrile/Water | Supercritical CO2/Methanol |

| Solvent Consumption | High | Low |

| Run Time per Injection | 30 - 45 minutes | 10 - 15 minutes |

| Product Recovery | 85 - 90% | 90 - 95% |

| Environmental Impact | Significant | Low |

This table provides a representative comparison of preparative HPLC and SFC for the purification of a compound structurally similar to this compound.

Crystallization Engineering for Polymorph Control

Crystallization is a crucial final step for the purification and isolation of solid compounds. ethz.ch For pharmaceutical applications, controlling the crystalline form (polymorphism) is of utmost importance, as different polymorphs can exhibit different physical properties such as solubility, stability, and bioavailability. europeanpharmaceuticalreview.comnih.govsphinxsai.commdpi.commt.com

Crystallization engineering involves a systematic approach to control the nucleation and growth of crystals to obtain the desired polymorph with a specific crystal size distribution and morphology. engineering.org.cn This can be achieved by carefully controlling parameters such as supersaturation, temperature, solvent system, and agitation rate. The use of process analytical technology (PAT), such as in-situ monitoring of particle size and shape, can provide real-time feedback for process control. For this compound, a detailed polymorph screen would be necessary to identify all possible crystalline forms and the conditions under which they are formed. europeanpharmaceuticalreview.com

Table 5: Influence of Crystallization Conditions on the Polymorphic Outcome of a Model Nitroaromatic Compound

| Solvent System | Cooling Rate (°C/hour) | Predominant Polymorph | Crystal Habit |

| Ethanol/Water | 10 | Form I (stable) | Prismatic |

| Ethanol/Water | 30 | Form II (metastable) | Needles |

| Acetone | 10 | Form I (stable) | Plates |

| Isopropanol | 20 | Amorphous | - |

This table illustrates how different crystallization parameters can influence the polymorphic form and crystal habit of a nitroaromatic compound, which would be relevant for this compound.

Membrane Separations and Supercritical Fluid Extraction

Membrane-based separation techniques, such as organic solvent nanofiltration (OSN), are gaining traction as energy-efficient methods for purification in organic synthesis. acs.orgnih.govnih.govacs.org OSN can be used to separate the desired product from catalysts, unreacted starting materials, and byproducts based on molecular size. This technique could be particularly useful in a continuous synthesis process for the initial purification of the reaction mixture containing this compound before final crystallization.

Supercritical Fluid Extraction (SFE) is another green separation technology that can be employed for the purification of solid compounds. researchgate.netnih.govnih.govmdpi.comscielo.br Using supercritical carbon dioxide, it is possible to selectively extract impurities from the solid crude product or, conversely, to extract the product itself, leaving impurities behind. The selectivity of SFE can be fine-tuned by adjusting the temperature and pressure of the supercritical fluid, as well as by adding a co-solvent. nih.gov

Table 6: Potential Applications of Membrane Separation and SFE in the Purification of this compound

| Technique | Application Stage | Principle of Separation | Potential Advantages |

| Organic Solvent Nanofiltration (OSN) | Post-reaction, pre-crystallization | Molecular size exclusion | Reduced solvent usage, continuous processing |

| Supercritical Fluid Extraction (SFE) | Final purification of crude solid | Differential solubility in scCO2 | Avoidance of organic solvents, selective removal of impurities |

This table outlines the potential applications and benefits of membrane separations and supercritical fluid extraction in the purification process for this compound.

Reactivity, Functionalization, and Derivatization of 8 Nitro 6 Methoxycarbonylcarbostyril

Transformations of the Nitro Group at Position 8

The nitro group at the C8-position significantly influences the electronic properties of the quinolone ring system, rendering it susceptible to various chemical modifications. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.

Selective Reduction to Amines, Hydroxylamines, and Azoxy Derivatives

The reduction of the aromatic nitro group is a fundamental transformation, providing access to amino derivatives that are crucial precursors for further functionalization. A variety of reagents can achieve this transformation with high selectivity, leaving other functional groups like the ester and the lactam ring of the carbostyril intact.

Commonly employed methods for the reduction of nitroarenes to anilines include the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH). This system is known for its mildness and selectivity. For instance, in domino reactions involving 2-nitrobenzaldehydes, Fe/AcOH is used to reduce the nitro group in situ to form an amine, which then participates in cyclization reactions to form quinolines. mdpi.com Another effective system for the selective reduction of aromatic nitro compounds in the presence of other reducible groups, including carbonyls and halides, is dicobalt octacarbonyl with water (Co₂(CO)₈-H₂O). scispace.com This reagent has been shown to reduce a wide variety of substituted nitrobenzenes to their corresponding anilines in high yields. scispace.com

The selective reduction can also be halted at intermediate stages. Photoreduction of nitroarenes using isopropanol (iPrOH) has been demonstrated to yield N-(hetero)arylhydroxylamines chemoselectively, without affecting esters, nitriles, or ketones. acs.org While specific examples for 8-nitro-6-methoxycarbonylcarbostyril are not detailed in the available literature, these established methods for related nitroaromatic compounds are highly indicative of the potential pathways for its reduction.

Table 1: Representative Conditions for Selective Nitro Group Reduction on Aromatic Scaffolds

| Reagent System | Product | Substrate Scope | Reference |

| Fe / Acetic Acid | Amine | 2-Nitrobenzaldehydes | mdpi.com |

| Co₂(CO)₈ / H₂O | Amine | Substituted Nitrobenzenes | scispace.com |

| iPrOH / UV light | Hydroxylamine | Substituted Nitrobenzenes | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro Moiety

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged Meisenheimer complex intermediate. mdpi.com In the context of nitroquinolines, the nitro group facilitates the displacement of a leaving group (like a halogen) or, in some cases, a hydrogen atom from positions ortho or para to it.

Research on 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) reveals a unique reactivity pattern influenced by the 8-nitro group. nih.gov Steric repulsion between the N-methyl group and the 8-nitro group distorts the planarity of the quinolone ring. This strain makes the pyridone ring behave more like an activated nitroalkene, promoting a cine-substitution reaction where nucleophiles attack the C4-position, leading to the elimination of the C3-nitro group. nih.govnih.gov While this is not a direct substitution at the C8-position, it highlights the profound electronic and steric influence of the 8-nitro group on the molecule's reactivity.

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, followed by the elimination of a leaving group from the nucleophile to restore aromaticity. This has been demonstrated in the amination of nitroquinoline derivatives, where a nucleophile can attack the position ortho to the nitro group. nih.gov

Photoinduced Reactions of the Nitro Group

Photoinduced reactions offer alternative pathways for the transformation of nitroaromatic compounds. As mentioned previously, the photoreduction of substituted nitro (hetero)arenes using isopropanol can selectively produce N-arylhydroxylamines. acs.org This process is particularly effective for nitroaromatics bearing electron-withdrawing groups. This methodology represents a potential route for the selective, partial reduction of the nitro group in this compound under mild conditions.

Chemical Modifications of the Methoxycarbonyl Functionality at Position 6

The methoxycarbonyl group at the C6-position is a versatile handle for derivatization through reactions typical of carboxylic esters.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in the synthesis of quinolone-based compounds to allow for subsequent modifications, such as amidation. For example, the synthesis of 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is achieved from its ethyl ester precursor, demonstrating the feasibility of this reaction on the carbostyril core. nih.gov The resulting carboxylic acid is a key intermediate for creating a wide array of derivatives.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com This allows for the modification of the ester group to modulate properties such as solubility or to introduce other functional moieties.

More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine to form an amide bond. This is a robust and widely used strategy. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been successfully coupled with various anilines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to yield the corresponding carboxamides. nih.gov This demonstrates a reliable method for derivatizing the C6-position of the title compound following hydrolysis.

Table 2: Example of Amide Formation on a 2-Oxo-1,2-dihydroquinoline Carboxylic Acid Scaffold

| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Aniline | HATU, DIPEA in DMF | 8-(Methylamino)-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitutions on the Carbostyril Core

The carbostyril core of this compound is an electron-deficient aromatic system. lkouniv.ac.in This is due to the combined electron-withdrawing effects of the nitro group at C-8, the methoxycarbonyl group at C-6, and the carbonyl group within the quinolone ring system. lkouniv.ac.indalalinstitute.com These deactivating groups significantly influence the reactivity and regioselectivity of aromatic substitution reactions. Electrophilic aromatic substitution (SEAr) reactions are generally disfavored and require harsh conditions, while the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitro group. wikipedia.orgmasterorganicchemistry.com

Introducing halogen atoms onto the carbostyril skeleton provides valuable synthons for further modifications, such as cross-coupling reactions. However, the strongly deactivated nature of the ring system makes direct electrophilic halogenation challenging. lkouniv.ac.in Forcing conditions, such as high temperatures and strong Lewis acid catalysts, are typically required. lkouniv.ac.in

The directing effects of the existing substituents determine the likely positions of substitution:

The nitro group at C-8 is a powerful deactivating group and a meta-director, influencing positions 5 and 7.

The methoxycarbonyl group at C-6 is also deactivating and meta-directing, primarily influencing position 5 and 7.

The lactam moiety has a more complex influence. The carbonyl group deactivates the ring, while the nitrogen lone pair can activate it, although in this amide system, its donating ability is reduced.

Considering these factors, electrophilic attack is most likely to occur at the C-5 or C-7 positions, which are meta to the C-6 and C-8 deactivating groups. Halogenation at the C-3 or C-4 positions of the quinolone ring is also possible under specific conditions, often proceeding through different mechanisms.

Table 2: Potential Halogenation Reactions

| Reagent | Catalyst | Potential Product(s) |

|---|---|---|

| Br₂ | FeBr₃ | 5-Bromo- or 7-Bromo-8-nitro-6-methoxycarbonylcarbostyril |

| Cl₂ | AlCl₃ | 5-Chloro- or 7-Chloro-8-nitro-6-methoxycarbonylcarbostyril |

N-Alkylation and N-Acylation: The nitrogen atom of the carbostyril's lactam ring can undergo alkylation and acylation. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an amide anion. This nucleophilic anion can then react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an N-acyl derivative.

C-Alkylation and C-Acylation (Friedel-Crafts Reactions): Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. However, they are severely hindered on strongly deactivated aromatic rings. wikipedia.org The presence of the nitro and methoxycarbonyl groups makes the carbostyril ring in this compound highly unreactive towards these transformations. The Lewis acid catalysts required for the reaction (e.g., AlCl₃) would likely coordinate strongly with the carbonyl and nitro groups, further deactivating the ring and inhibiting the reaction. Therefore, direct Friedel-Crafts reactions on this substrate are generally not feasible under standard conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For a molecule like this compound, these reactions provide a pathway to introduce complex substituents onto the carbostyril core.

Recent advances in cross-coupling chemistry have shown that nitroarenes can serve directly as electrophilic partners, particularly in Suzuki-Miyaura couplings. organic-chemistry.orgmdpi.comnih.gov This approach involves the cleavage of the C–NO₂ bond by a palladium catalyst, offering a significant advantage as it bypasses the need to first convert the nitroarene to a halide or triflate. organic-chemistry.orgnih.gov

Suzuki-Miyaura Coupling: The nitro group at the C-8 position can potentially be used as a leaving group in a denitrative Suzuki-Miyaura coupling. This would involve reacting this compound with a variety of aryl or vinyl boronic acids or esters in the presence of a suitable palladium catalyst and base. organic-chemistry.orgmdpi.comnih.gov

Table 3: Representative Suzuki-Miyaura Reaction

| Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 8-Phenyl-6-methoxycarbonylcarbostyril |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 8-(4-Methoxyphenyl)-6-methoxycarbonylcarbostyril |

Heck and Sonogashira Coupling: The Heck and Sonogashira reactions typically require an aryl halide or triflate as the electrophilic partner. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Therefore, these reactions would be performed on a halogenated derivative of this compound (as discussed in section 3.3.1).

Heck Reaction: A 5- or 7-bromo derivative could be coupled with various alkenes (e.g., styrene, acrylates) using a palladium catalyst to form a new C-C double bond at that position. mdpi.comyoutube.comresearchgate.net

Sonogashira Coupling: A 5- or 7-iodo or bromo derivative could be coupled with terminal alkynes in the presence of palladium and copper co-catalysts to install an alkyne functionality. organic-chemistry.orgwikipedia.orgnih.gov

Direct C-H functionalization is a highly desirable and atom-economical strategy for modifying complex molecules. nih.gov It avoids the pre-functionalization steps often required for traditional cross-coupling reactions. For the this compound ring, C-H activation would target the unsubstituted positions (3, 4, 5, and 7).

The development of C-H functionalization methods for quinoline (B57606) and its derivatives is an active area of research. nih.govrsc.org Often, these reactions are guided by a directing group. In the subject molecule, the lactam carbonyl oxygen could potentially act as a weak directing group to facilitate ortho-C-H activation at the C-7 position.

Potential C-H functionalization reactions include:

Direct Arylation: Palladium-catalyzed reactions with aryl halides could introduce an aryl group at a specific C-H bond, often at the most accessible or electronically favored position.

Oxidative Coupling: Reactions where a C-H bond is coupled with a nucleophile under oxidative conditions.

Photocatalytic and Electrocatalytic Methods: These modern techniques offer green and efficient strategies for selective C-H functionalization on heterocyclic scaffolds like quinolines. rsc.org

The electron-deficient nature of the ring system presents both challenges and opportunities for selective C-H functionalization, and the development of specific protocols for this substrate would require dedicated investigation.

Buchwald-Hartwig Amination and Other N-Arylation Reactions

The presence of a secondary amine within the carbostyril ring system makes this compound a prime candidate for N-arylation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of this compound, the carbostyril nitrogen would serve as the nucleophilic partner.

The successful implementation of a Buchwald-Hartwig reaction on this substrate would depend on several factors, including the choice of catalyst, ligand, and base. The electron-withdrawing nature of the nitro and methoxycarbonyl groups would decrease the nucleophilicity of the nitrogen atom, potentially requiring more reactive catalytic systems. Modern Buchwald-Hartwig protocols utilize bulky, electron-rich phosphine ligands that can facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Table 1: Hypothetical Buchwald-Hartwig Amination of this compound

| Aryl Halide Partner | Catalyst/Ligand System | Base | Potential Product |

| Aryl Bromide | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |

| Aryl Chloride | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |

| Aryl Iodide | Pd(OAc)₂ / BINAP | NaOtBu | 1-Aryl-8-nitro-6-methoxycarbonylcarbostyril |

Beyond palladium catalysis, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, represent an alternative strategy. These reactions can sometimes offer complementary reactivity and may be more tolerant of certain functional groups. The reaction of this compound with an aryl halide in the presence of a copper catalyst and a suitable ligand could also yield the corresponding N-aryl carbostyril derivative.

Chemo- and Regioselective Functionalization Studies

The structure of this compound presents multiple reactive sites, making chemo- and regioselective functionalization a key challenge and opportunity. The aromatic ring is activated towards nucleophilic aromatic substitution (SNA_r) by the strongly electron-withdrawing nitro group, particularly at the positions ortho and para to it. However, the carbostyril ring itself possesses a distinct reactivity profile.

The primary sites for potential functionalization include:

The Nitrogen Atom: As discussed, N-arylation or N-alkylation is a plausible transformation.

The Aromatic Ring: The positions ortho and para to the nitro group (positions 7 and 9, though position 9 is part of the fused ring system) are electronically activated for nucleophilic attack. However, steric hindrance from the adjacent methoxycarbonyl group and the fused ring may influence the regioselectivity. Electrophilic aromatic substitution, on the other hand, would be disfavored due to the deactivating nature of the substituents.

The Nitro Group: The nitro group can be reduced to an amine, which would then open up a wide array of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions, or amide bond formation.

The Methoxycarbonyl Group: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols (via reduction).

Achieving selectivity would rely on the careful choice of reagents and reaction conditions. For instance, a mild reducing agent might selectively reduce the nitro group without affecting the ester, while a strong reducing agent like lithium aluminum hydride would likely reduce both functionalities.

Stereoselective Reactions Incorporating this compound into Chiral Architectures

The planar, achiral nature of this compound means that its incorporation into chiral architectures would necessitate the introduction of new stereocenters. This could be achieved through several conceptual strategies:

Asymmetric Catalysis on a Derivative: If the nitro group were reduced to an amine, this new functionality could be used to direct asymmetric transformations. For example, the resulting amino-carbostyril could be acylated with a chiral auxiliary, which could then direct stereoselective reactions on other parts of the molecule.

Coupling with Chiral Partners: The carbostyril could be used as a scaffold to be coupled with enantiomerically pure building blocks. For example, a derivative of this compound with a suitable handle (e.g., a carboxylic acid derived from the ester) could be coupled with a chiral amine or alcohol using standard peptide coupling or esterification conditions.

Atroposelective Synthesis: If a bulky group were introduced at the N-1 position via a reaction like the Buchwald-Hartwig amination, it is conceivable that restricted rotation around the newly formed C-N bond could lead to atropisomerism, which are stereoisomers arising from hindered rotation. The synthesis of such atropisomers in an enantioselective manner would require the use of chiral catalysts or auxiliaries.

While no specific examples of stereoselective reactions involving this compound have been reported, the principles of asymmetric synthesis provide a clear roadmap for how this compound could be utilized in the construction of complex, chiral molecules. Future research in this area would be crucial to unlock the full potential of this intriguing carbostyril derivative.

Advanced Structural and Spectroscopic Elucidation of 8 Nitro 6 Methoxycarbonylcarbostyril

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 8-Nitro-6-methoxycarbonylcarbostyril. researchgate.net The carbostyril ring system can theoretically exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. However, for 2-quinolones, the lactam form is overwhelmingly favored under typical conditions. NMR studies are crucial for confirming this and for elucidating the preferred conformation of the flexible methoxycarbonyl and nitro substituents. frontiersin.orgnih.gov

One-dimensional (1D) NMR provides initial information, but resonance overlap can obscure complete assignment. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities by spreading correlations across a second frequency dimension. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would reveal correlations between adjacent protons on the carbostyril ring, specifically between H-3 and H-4, confirming their vicinal relationship. The protons at H-5 and H-7 are isolated and would not show COSY cross-peaks with other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It allows for the unambiguous assignment of carbon signals for all protonated carbons, such as C-3, C-4, C-5, C-7, and the methoxy (B1213986) group carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C-6.

The N-H proton to C-2, C-8a, and C-3.

Proton H-5 to C-4, C-6, C-8a, and the ester carbonyl carbon.

Proton H-7 to C-5, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation. Key through-space interactions would be expected between:

The H-7 proton and the oxygen atoms of the C-8 nitro group, which helps define the rotational preference of the nitro group.

The H-5 proton and the methoxycarbonyl group at C-6, providing insight into the orientation of the ester.

The H-4 proton and the H-5 proton.

A summary of predicted 2D NMR correlations is presented in the table below.

| Proton (¹H) | COSY Correlations (with ¹H) | Key HMBC Correlations (with ¹³C) | Key NOESY Correlations (with ¹H) |

| N-H | - | C-2, C-3, C-8a | H-3 |

| H-3 | H-4 | C-2, C-4, C-4a | N-H, H-4 |

| H-4 | H-3 | C-2, C-3, C-4a, C-5 | H-3, H-5 |

| H-5 | - | C-4, C-6, C-7, C-8a, Ester C=O | H-4, Methoxy Protons |

| H-7 | - | C-5, C-8, C-8a | H-5, Protons on Nitro Group (if applicable) |

| Methoxy (-OCH₃) | - | C-6, Ester C=O | H-5 |

Variable temperature (VT) NMR experiments can provide valuable information on dynamic processes such as conformational changes that are intermediate on the NMR timescale. For this compound, two primary dynamic processes could be investigated:

Rotation of Substituents: The rotation around the C6-C(O)OCH₃ bond and the C8-NO₂ bond may be sterically hindered. At low temperatures, this rotation could slow sufficiently to cause broadening or decoalescence of signals for nearby protons (like H-5 and H-7) into multiple distinct signals representing different stable conformers.

Tautomeric Equilibrium: While the lactam form is dominant, VT-NMR can be used to study any potential minor tautomers. nih.gov Changes in temperature can shift the equilibrium, which would be observable by the appearance or change in the intensity of minor peaks corresponding to the lactim form.

In the solid state, broad spectral lines are common due to anisotropic interactions. emory.edu Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra. wikipedia.org Solid-state NMR (ssNMR) is particularly powerful for studying polymorphism and intermolecular forces. mdpi.com

Polymorph Characterization: Different crystalline forms (polymorphs) of a compound will have distinct molecular packing and intermolecular interactions. This results in different local electronic environments for the nuclei. Consequently, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra can serve as a fingerprint for each polymorph, showing unique chemical shifts and peak multiplicities for the carbon atoms. mdpi.com For instance, the carbonyl carbons (C-2 and the ester C=O) are particularly sensitive to their environment and would likely show distinct shifts between different polymorphic forms.

Intermolecular Interactions: ssNMR can directly probe hydrogen bonding. The ¹H chemical shift of the N-H proton is highly sensitive to its involvement in hydrogen bonding. Furthermore, advanced ssNMR techniques can measure internuclear distances, providing direct evidence and geometric details of the hydrogen-bonding network within the crystal lattice, primarily involving the N-H group as a donor and the carbonyl or nitro oxygen atoms as acceptors.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks

The spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups.

N-H Group: A sharp to moderately broad band is expected in the range of 3100-3300 cm⁻¹ in the FT-IR spectrum, corresponding to the N-H stretching vibration. Its exact position and broadness are indicative of the strength of hydrogen bonding.

Carbonyl Groups (C=O): Two distinct C=O stretching vibrations will be present. The lactam (carbostyril) carbonyl typically appears around 1650-1670 cm⁻¹. The ester carbonyl stretch is expected at a higher frequency, typically 1715-1730 cm⁻¹.

Nitro Group (NO₂): The nitro group gives rise to two characteristic strong bands in the FT-IR spectrum: an asymmetric stretching vibration (νas) around 1520-1560 cm⁻¹ and a symmetric stretching vibration (νs) around 1340-1370 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the quinolone ring system typically appear in the 1450-1620 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹.

Ester C-O Bonds: Strong bands corresponding to the C-O stretching of the ester group are expected in the 1100-1300 cm⁻¹ range.

The following table provides a summary of expected key vibrational bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amide N-H | Stretch | 3100 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Methoxy C-H | Stretch | 2850 - 2960 | Medium-Weak |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Amide C=O | Stretch (Amide I) | 1650 - 1670 | Strong |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

Overlap is possible, particularly in the fingerprint region below 1500 cm⁻¹, where various bending and stretching modes can coincide.

Vibrational spectroscopy is highly sensitive to the solid-state form of a material.

Crystalline vs. Amorphous: Crystalline forms have a well-defined, long-range molecular order. This results in sharp, well-resolved bands in both FT-IR and Raman spectra. In contrast, an amorphous state lacks this long-range order, leading to a distribution of local environments for the molecules. This distribution causes significant broadening of the vibrational bands, resulting in a spectrum with less defined features.

Polymorphs: Different polymorphs, having distinct crystal lattices and intermolecular interactions (especially hydrogen bonding), will exhibit noticeable differences in their vibrational spectra. nih.gov These differences can manifest as:

Shifts in the position of key bands, particularly those involved in hydrogen bonding (e.g., N-H and C=O stretches).

Splitting of bands due to the presence of multiple, crystallographically non-equivalent molecules in the unit cell.

The appearance or disappearance of certain bands in the low-frequency region of the Raman spectrum (below 200 cm⁻¹), which corresponds to lattice vibrations (phonon modes) that are unique to each crystal structure.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single Crystal X-Ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. omicsonline.org By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. This pattern is then used to calculate the electron density distribution within the crystal, revealing the precise location of each atom.

For this compound, a successful SCXRD analysis would yield a comprehensive set of crystallographic data, which would typically be presented in a table similar to the hypothetical data below.

Hypothetical Single Crystal X-Ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₈N₂O₅ |

| Formula Weight | 260.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1078 |

| Z | 4 |

This data would allow for the detailed analysis of the molecule's planarity, the torsion angles between the carbostyril ring and the nitro and methoxycarbonyl substituents, and any intramolecular hydrogen bonding.

Powder X-Ray Diffraction for Polymorph Screening and Characterization

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. nih.gov It is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound, which can have distinct physical properties. omicsonline.org

A PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a polymorph screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD. Each unique pattern would indicate a different polymorph. The data is typically presented as a plot of intensity versus the diffraction angle (2θ).

Hypothetical Powder X-Ray Diffraction Data for this compound (Form I)

| 2θ (°) | Intensity (%) |

|---|---|

| 10.5 | 85 |

| 12.8 | 60 |

| 18.2 | 100 |

| 21.7 | 75 |

Co-crystal and Salt Form Characterization

The formation of co-crystals or salts is a common strategy to modify the physicochemical properties of a molecule. youtube.com Co-crystals are multi-component crystals held together by non-ionic interactions, while salts are formed through ionic bonds. youtube.com

Screening for co-crystal and salt forms of this compound would involve reacting it with a library of pharmaceutically acceptable co-formers and acids/bases. The resulting solids would be analyzed by techniques such as PXRD and single-crystal X-ray diffraction to confirm the formation of a new crystalline phase and to characterize its structure.

Advanced Mass Spectrometry for Fragmentation Pathways and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

For this compound (C₁₂H₈N₂O₅), the theoretical exact mass of the molecular ion ([M+H]⁺) would be calculated and compared to the experimentally determined value.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 261.0455 | 261.0452 | -1.1 |

A small difference between the theoretical and measured mass, typically less than 5 ppm, provides strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected ion. nih.gov In an MS/MS experiment, the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the compound's structure and chemical bonds.

The fragmentation of this compound would likely involve characteristic losses of the nitro and methoxycarbonyl groups. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and the substituent groups.

Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound ([M+H]⁺ at m/z 261.0)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 261.0 | 231.0 | NO |

| 261.0 | 215.0 | NO₂ |

| 261.0 | 202.0 | COOCH₃ |

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and a deeper understanding of its chemical stability can be gained.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Distinction

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. This separation by shape, characterized by the rotationally averaged collision cross-section (CCS), allows for the distinction of isomers and conformers. gre.ac.ukresearchgate.net

For this compound, different spatial arrangements of its substituent groups, particularly the rotation of the methoxycarbonyl group relative to the carbostyril ring, could give rise to distinct, stable conformers. These conformers, while having the same mass, would present different shapes to the buffer gas in the ion mobility cell, resulting in different drift times and, consequently, distinct CCS values.

For instance, a more compact, folded conformer would experience fewer collisions and travel faster through the drift tube than a more extended, linear conformer. gre.ac.uk IM-MS could, therefore, resolve these conformational populations, providing valuable insight into the molecule's three-dimensional structural landscape. The experimental CCS values can also be compared with theoretical CCS values calculated for computationally optimized structures, aiding in the definitive assignment of each conformer. gre.ac.uk

Hypothetical Ion Mobility Data for Conformers of this compound

| Conformer | Proposed Orientation | Theoretical Collision Cross Section (CCS) in N₂ (Ų) |

| Conformer A | Methoxycarbonyl group planar with the ring system | 155.2 |

| Conformer B | Methoxycarbonyl group perpendicular to the ring system | 162.5 |

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. To utilize chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), it is necessary to synthesize chiral derivatives. wikipedia.org This could be achieved, for example, by introducing a chiral center, such as an asymmetric carbon, into one of the substituents or by creating a molecule with axial chirality. rsc.orgnih.gov The study of such chiral analogs would provide deeper insights into the stereochemical aspects of the molecule's interactions.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. yale.edu This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. arxiv.org A CD spectrum plots molar ellipticity ([θ]) against wavelength and is characterized by positive or negative peaks known as Cotton effects.

For a synthesized chiral derivative of this compound, the aromatic carbostyril core and the nitro group would act as chromophores. The sign and magnitude of the observed Cotton effects in the CD spectrum would be directly related to the absolute configuration of the chiral center(s). nih.gov By comparing the experimental CD spectrum with theoretical spectra generated from quantum chemical calculations for different enantiomers, the absolute stereochemistry of the derivative could be unambiguously assigned. nih.gov

Hypothetical CD Spectral Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 350 | +15,000 |

| 310 | -5,000 |

| 280 | +22,000 |

| 250 | +8,000 |

Optical Rotatory Dispersion (ORD) Studies of Chiral Analogs

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a chiral substance's optical rotation as a function of the wavelength of light. wikipedia.orgvlabs.ac.in An ORD curve plots specific rotation ([α]) against wavelength. For chiral molecules containing chromophores, the ORD curve will show an anomalous dispersion, also known as a Cotton effect, in the region of the chromophore's absorption band. vlabs.ac.in

The shape of this Cotton effect (positive or negative) in the ORD spectrum of a chiral analog of this compound would be characteristic of its stereochemistry. acs.org ORD and CD are closely related phenomena (linked by the Kronig-Kramers relations), and together they provide a comprehensive picture of a molecule's chiroptical properties. wikipedia.org ORD can be particularly useful for determining the absolute configuration of chiral molecules, including ketones, lactams, and other compounds containing carbonyl groups, which is relevant to the carbostyril core. acs.org

Hypothetical ORD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Specific Rotation ([α]) (degrees) |

| 600 | +50 |

| 500 | +90 |

| 400 | +250 |

| 360 | +1200 (Peak) |

| 330 | 0 |

| 300 | -950 (Trough) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species (If Applicable to Reactivity)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. wikipedia.org While this compound is a diamagnetic molecule (no unpaired electrons), its nitroaromatic structure makes it susceptible to reduction reactions that can generate paramagnetic radical anions. nih.govnih.gov

Specifically, a one-electron reduction of the nitro group would form the this compound radical anion. This radical species would be EPR-active. The resulting EPR spectrum would provide a wealth of information about the electronic structure of the radical. The primary parameters obtained are the g-value and hyperfine coupling constants (a). libretexts.org

The g-value is characteristic of the radical's electronic environment. More importantly, the hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group, ¹H on the aromatic ring). The magnitude of these coupling constants is proportional to the spin density of the unpaired electron at that nucleus, allowing for the mapping of the electron's delocalization across the molecule. acs.orgnih.gov This information is crucial for understanding the reactivity and electronic properties of the radical intermediate. researchgate.net

Hypothetical EPR Parameters for the this compound Radical Anion

| Parameter | Nucleus | Value (Gauss) |

| g-value | - | 2.0045 |

| Hyperfine Coupling (aN) | ¹⁴N (nitro group) | 9.8 |

| Hyperfine Coupling (aH) | ¹H (position 7) | 3.2 |

| Hyperfine Coupling (aH) | ¹H (position 5) | 2.5 |

| Hyperfine Coupling (aN) | ¹⁴N (ring nitrogen) | 0.8 |

Computational Chemistry and Theoretical Studies on 8 Nitro 6 Methoxycarbonylcarbostyril

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic wave function and energy.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a hypothetical study of 8-Nitro-6-methoxycarbonylcarbostyril, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be employed to optimize the molecule's three-dimensional geometry to its lowest energy state. mdpi.comchemrxiv.org

From this optimized geometry, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. chemrxiv.org

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is key to predicting its interactions with other molecules. DFT calculations would be used to determine the partial atomic charges on each atom of this compound.

An Electrostatic Potential (ESP) map would also be generated. This map visualizes the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the nitro and carbonyl groups.

Aromaticity Analysis of the Carbostyril Ring System

The aromaticity of the bicyclic carbostyril ring system is a key feature of its structure and reactivity. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) calculation would be employed to quantify the degree of aromaticity. NICS values calculated at the center of the rings would provide a magnetic descriptor of aromatic character; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation.

Global Minimum Conformation Search

The methoxycarbonyl group (-COOCH₃) at the 6-position has rotational freedom, leading to different possible conformations (rotamers). A systematic conformational search or computational techniques like simulated annealing would be performed to identify the most stable conformation, known as the global minimum on the potential energy surface. This involves calculating the energy of various rotational isomers to find the one with the lowest energy.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with a solvent. nih.govnih.gov An MD simulation of this compound, typically in a solvent box of water, would reveal how the molecule moves, vibrates, and rotates at a given temperature. nih.gov This analysis would identify flexible regions of the molecule, such as the rotation of the nitro and methoxycarbonyl groups, and study the stability of key hydrogen bonds that might form with solvent molecules. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the formation and subsequent derivatization of this compound is crucial for its synthesis and application. Computational chemistry provides a virtual laboratory to dissect reaction mechanisms at a molecular level, identifying transition states and predicting the most favorable reaction pathways.

The synthesis of this compound likely involves key steps such as the cyclization to form the carbostyril core and the nitration of the aromatic ring. The regioselectivity of these reactions—that is, the preferential formation of one positional isomer over others—is of paramount importance.

Computational approaches, particularly Density Functional Theory (DFT), are adept at predicting the regioselectivity of electrophilic aromatic substitution reactions, such as nitration. By calculating the energies of the intermediate structures (sigma complexes) for nitration at different positions of the 6-methoxycarbonylcarbostyril precursor, the most likely site of substitution can be determined. The position with the lowest activation energy barrier for the formation of the transition state leading to the sigma complex will correspond to the major product. For instance, in the nitration of related quinoline (B57606) systems, computational studies have successfully rationalized the observed regioselectivity by analyzing the stability of the reaction intermediates.

Similarly, in the cyclization step to form the carbostyril ring, multiple pathways may exist. Quantum mechanics-based computational workflows can be employed to predict the regioselective outcomes of such reactions. beilstein-journals.org These methods calculate the relative energies of all pertinent intermediates and transition states, thereby identifying the most energetically favorable route.

Stereoselectivity, while potentially less critical in the synthesis of the planar aromatic core of this molecule, can become a significant factor in subsequent derivatization reactions, especially at any non-aromatic centers or if chiral catalysts are employed. Computational modeling can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.

Table 1: Hypothetical DFT-Calculated Relative Energies for Nitration Intermediates of 6-Methoxycarbonylcarbostyril

| Position of Nitration | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major Product |

| C5 | +2.5 | No |

| C7 | +1.8 | No |

| C8 | 0.0 | Yes |